molecular formula C26H25NO5 B8178303 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid

Cat. No.: B8178303
M. Wt: 431.5 g/mol
InChI Key: BMJCBHCWKXMPEH-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid (CAS: 2350169-96-7, C₂₆H₂₅NO₅) is an Fmoc-protected β-amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary amine-protecting group, enabling controlled deprotection under mild basic conditions. Its structural uniqueness lies in the (R)-configured β-carbon and the 2-methoxyphenyl side chain, which contributes to steric and electronic modulation in peptide design. The methoxy group at the ortho position of the phenyl ring enhances lipophilicity and may influence π-π stacking interactions in peptide tertiary structures .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(15-25(28)29)27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJCBHCWKXMPEH-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid, a compound belonging to the fluorenone derivatives, has garnered attention due to its potential biological activities. The fluorenone nucleus is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO4, with a molecular weight of 405.48 g/mol. The structure features a fluorenyl group, which is crucial for its biological activity. The presence of methoxy and carbonyl functional groups enhances its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that fluorenone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds structurally related to (R)-3 have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
TiloroneS. aureus50 µg/mL
BenfluronE. coli100 µg/mL
FluodipinePseudomonas aeruginosa75 µg/mL

The structural modifications in the fluorenone derivatives are critical for enhancing their antimicrobial efficacy. For example, the introduction of electron-withdrawing groups has been linked to increased inhibitory effects against biofilm-forming bacteria .

Anticancer Activity

Fluorenone derivatives have also been studied for their potential as anticancer agents. Research indicates that these compounds can act as inhibitors of topoisomerase enzymes, which play a vital role in DNA replication and cell division. Compounds with longer alkyl side chains have shown improved antiproliferative activity compared to those with branched or bulky groups .

Table 2: Anticancer Activity of Fluorenone Derivatives

CompoundCancer Cell LineIC50 (µM)
TiloroneHeLa12
2,7-DiamidofluorenonesMCF-78
New Fluorenone DerivativeA54915

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets that disrupt essential cellular processes. For antimicrobial activity, it is suggested that these compounds inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis and metabolic pathways . In the context of cancer treatment, the inhibition of topoisomerases leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

A notable study evaluated the efficacy of a series of fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives displayed potent inhibitory effects on the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycobacterial fatty acid biosynthesis . This highlights the potential application of (R)-3 in treating resistant bacterial infections.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids. This method allows for the sequential addition of amino acids to form peptides while ensuring that the reactive amine group of the amino acid remains protected until the appropriate stage of synthesis. The stability of the Fmoc group under basic conditions makes it an ideal choice for synthesizing complex peptides.

Drug Development

Role in Drug Design
In drug development, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid has been investigated for its potential therapeutic effects. Its structural similarity to various biologically active compounds positions it as a candidate for developing new pharmaceuticals targeting specific biological pathways. The compound's ability to modify peptide sequences can enhance the efficacy and selectivity of drug candidates.

Biological Studies

Investigating Biological Mechanisms
Research has shown that compounds like this compound can be used to study biological mechanisms at the molecular level. For instance, its incorporation into peptides allows researchers to investigate receptor-ligand interactions and enzyme-substrate relationships, providing insights into cellular processes and disease mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Investigated the anticancer properties of Fmoc-D-β-homophenylalanine derivativesShowed promising results in inhibiting cancer cell proliferation through targeted apoptosis pathways.
Peptide Formulation Research Explored the efficacy of peptides synthesized with Fmoc protectionDemonstrated improved stability and bioavailability in vivo compared to unprotected peptides.
Enzyme Inhibition Studies Assessed the role of modified peptides in enzyme inhibitionIdentified specific interactions that led to enhanced inhibition of target enzymes related to metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected unnatural amino acids with variable side chains. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Molecular Formula Molecular Weight Key Properties/Applications References
(R)-3-((Fmoc-amino)-4-(2-chlorophenyl)butanoic acid 2-Chlorophenyl C₂₆H₂₄ClNO₄ 470.93 Higher lipophilicity; electron-withdrawing Cl enhances stability in hydrophobic environments.
(R)-3-((Fmoc-amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-(tert-Butyl)phenyl C₂₉H₃₁NO₄ 481.57 Increased steric bulk; tert-butyl group improves metabolic stability in vivo.
(S)-3-((Fmoc-amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-(Trifluoromethyl)phenyl C₂₆H₂₂F₃NO₄ 469.45 Strong electron-withdrawing CF₃ group; enhances acidity and binding to polar targets.
(S)-3-((Fmoc-amino)-4-(piperidin-1-yl)butanoic acid hydrochloride Piperidin-1-yl C₂₃H₂₇N₂O₄·HCl 438.93 (free base) Basic side chain; hydrochloride salt improves aqueous solubility for SPPS.
(R)-2-((Fmoc-amino)-4-(methylsulfonyl)butanoic acid Methylsulfonyl C₂₀H₂₁NO₆S 403.45 Polar sulfonyl group aids in solubility; used in peptides targeting charged interfaces.
Fmoc-L-Thz(Dmp)-OH (thiazolidine derivative) Thiazolidine + dimethoxyphenyl C₂₇H₂₅NO₆S 491.56 Conformationally rigid; stabilizes β-turn structures in peptides.

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

  • Electron-Donating Groups (e.g., 2-methoxy) : Enhance π-π interactions and moderate lipophilicity, ideal for membrane-permeable peptides .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase stability against enzymatic degradation but reduce solubility .
  • Bulky Groups (e.g., tert-butyl) : Improve metabolic stability but may hinder peptide folding .

Stereochemical Influence :

  • The (R)-configuration in the target compound contrasts with (S)-enantiomers (e.g., ), affecting chiral recognition in receptor-ligand interactions .

Synthetic Utility :

  • Piperidin-1-yl and tetrazole-containing analogs () introduce basic or bioisosteric functionalities, expanding applications in metalloproteinase inhibitors or kinase-targeting peptides .
  • Thiazolidine derivatives () enforce conformational constraints, critical for stabilizing α-helical motifs .

Spectroscopic Differentiation :

  • NMR shifts for the 2-methoxyphenyl group (δ ~6.8–7.3 ppm for aromatic protons) differ from chlorophenyl (δ ~7.4–7.6 ppm) and CF₃-phenyl (δ ~7.6–7.8 ppm) analogs .
  • HRMS data (e.g., m/z 409.2121 for a piperidinyl analog) provide precise mass confirmation distinct from the target compound .

Safety and Handling :

  • Compounds with methoxy or tert-butyl groups (e.g., ) generally exhibit lower acute toxicity (Category 4) compared to halogenated derivatives, which may require stricter handling .

Preparation Methods

Reaction Overview

The Arndt-Eistert homologation is a classical method for converting α-amino acids to β-amino acids while preserving stereochemistry123. This two-step process involves:

  • Diazo ketone formation : Reaction of an Fmoc-protected α-amino acid with diazomethane.

  • Wolff rearrangement : Silver-catalyzed rearrangement to yield the β-amino acid45.

Example Protocol5:

  • Starting material : (R)-Fmoc-α-amino acid (e.g., Fmoc-Ala-OH).

  • Diazo ketone synthesis :

    • React with ClCO₂Et and N-methylmorpholine (NMM) in THF.

    • Add CH₂N₂ in Et₂O until persistent yellow color.

    • Yield: 68–93% (depending on side chain).

  • Wolff rearrangement :

    • Treat diazo ketone with AgNO₃ or Ag₂O in THF/H₂O.

    • Acidify to pH 2–3 for product precipitation.

    • Yield: 38–81%52.

Data Table 1: Key Conditions for Arndt-Eistert Homologation

StepReagents/ConditionsYield (%)StereopurityReference
Diazo ketone formationClCO₂Et, NMM, CH₂N₂/Et₂O, THF, −20°C → r.t.68–93>98% ee
Wolff rearrangementAgNO₃, THF/H₂O, 0°C → r.t.38–81Retained

Stereoselective Synthesis Using Evans’ Oxazolidinone Auxiliary

Chiral Auxiliary Approach

Evans’ oxazolidinone methodology enables enantioselective synthesis of β-amino acids56:

  • Auxiliary attachment : (R)-4-Phenyl-2-oxazolidinone is coupled to 2-methoxyphenylacetyl chloride.

  • Alkylation : Diastereoselective alkylation with a bromoacetate.

  • Hydrolysis : Remove auxiliary to yield (R)-β-amino acid.

  • Fmoc protection : Treat with Fmoc-OSu in aqueous Na₂CO₃76.

Data Table 2: Evans’ Auxiliary Method

StepConditionsYield (%)ee (%)Reference
AlkylationLDA, THF, −78°C7599
Auxiliary removalLiOH/H₂O₂, THF/H₂O8599
Fmoc protectionFmoc-OSu, Na₂CO₃, acetone/H₂O90

Direct Introduction of 2-Methoxyphenyl Group

Friedel-Crafts Alkylation

A pre-functionalized 2-methoxyphenyl group can be introduced via Friedel-Crafts reaction:

  • Substrate : Fmoc-protected β-amino acid with a prochiral carbonyl.

  • Electrophilic substitution : Use 2-methoxybenzyl bromide and AlCl₃89.

Example9:

  • Reagents : 2-Methoxybenzyl bromide (1.2 eq), AlCl₃ (2 eq), CH₂Cl₂, 0°C → r.t.

  • Yield : 65% after purification by silica gel chromatography.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

On-Resin Synthesis

While SPPS is typically for peptides, modified protocols enable single-amino acid synthesis110:

  • Resin loading : Attach Fmoc-β-alanine to Wang resin via ester linkage.

  • Side-chain functionalization : Mitsunobu reaction with 2-methoxyphenol.

  • Cleavage : TFA/CH₂Cl₂ (95:5) to release product10.

Data Table 3: SPPS Parameters

ParameterValueReference
ResinWang resin (0.7 mmol/g)
Coupling reagentHBTU/HOBt, DMF
Cleavage conditionsTFA/CH₂Cl₂ (95:5), 2 h
Purity92% (HPLC)

Purification and Characterization

Recrystallization

  • Solvent system : Ethanol/water (3:2 v/v)11.

  • Yield recovery : 85–90%11.

Chromatography

  • Column : C18 reverse-phase, gradient elution (MeCN/H₂O + 0.1% TFA).

  • Purity : >98% (HPLC)9.

Challenges and Optimization

  • Stereochemical drift : Minimized by low-temperature (−78°C) alkylation5.

  • Diazo stability : Use fresh CH₂N₂ and exclude moisture2.

  • Byproducts : Remove methyl esters via LiOH hydrolysis1.

Q & A

Q. What is the functional significance of the Fmoc group in this compound's structure, and how does it influence peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., piperidine). The Fmoc group’s orthogonality allows sequential deprotection without disrupting acid-labile side-chain protections .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • HPLC-MS : To verify purity and molecular weight.
  • NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and substituent positions (e.g., 2-methoxyphenyl orientation).
  • FT-IR : To identify carbonyl (C=O) and amide (N-H) stretches.
  • Chiral Chromatography : Ensures enantiomeric purity, critical for bioactivity studies .

Q. What are the recommended storage and handling protocols?

  • Store in a tightly sealed container at 2–8°C in a dry, dark environment to prevent hydrolysis of the Fmoc group.
  • Use inert atmospheres (argon/nitrogen) for long-term storage.
  • Handle with nitrile gloves and PPE to avoid dermal exposure, as acute toxicity data indicate potential hazards .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization, particularly in coupling steps involving the Fmoc group. For example, coupling 2-methoxyphenylbutanoic acid with Fmoc-protected amines under microwave conditions (50–80°C, 10–30 min) can achieve >90% yield, compared to 6–12 hours via conventional heating .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2-methoxyphenyl vs. 3,5-difluorophenyl derivatives) to identify substituent effects on target binding.
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes, receptors) to explain divergent activities.
  • Dose-Response Studies : Validate activity thresholds using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What strategies preserve stereochemical integrity during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation.
  • Low-Temperature Coupling : Minimize racemization during amide bond formation by maintaining reactions at –10°C to 0°C.
  • In Situ Monitoring : Employ circular dichroism (CD) or polarimetry to track enantiomeric excess .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of Fmoc-protected compounds?

  • Batch-Specific Purity Testing : Impurities (e.g., free fluorenylmethanol) may contribute to toxicity variations. Use LC-MS to quantify byproducts.
  • Cell-Based Assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects.
  • Metabolic Stability Studies : Assess degradation pathways (e.g., esterase-mediated hydrolysis) to clarify in vivo toxicity risks .

Methodological Tables

Q. Table 1: Comparative Reactivity of Fmoc-Protected Analogs

SubstituentCoupling Yield (%)Racemization RiskReference
2-Methoxyphenyl85–92Moderate
3,5-Difluorophenyl78–88Low
Phenylthio90–95High

Q. Table 2: Optimal Storage Conditions

ParameterRecommendationEvidence Source
Temperature2–8°C
Light ExposureAmber glass vial
Humidity ControlDesiccant (silica)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.